1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
The compound is a derivative of 1-(3-Fluorophenyl)ethanone
, which is a biochemical reagent . It has a molecular formula of C8H7FO
.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of similar compounds consists of a planar ring with both phenyl rings being inclined from the scaffold to a significant different extent .Physical And Chemical Properties Analysis
The compound1-(3-Fluorophenyl)ethanone
has an average mass of 138.139 Da
and a monoisotopic mass of 138.048096 Da
. It also has a relative density of 1.12
and a refractive index of 1.508-1.51
.
Scientific Research Applications
Synthesis and Structural Characterization
- A study detailed the synthesis of novel compounds related to the chemical structure , focusing on antimicrobial and antifungal activity, indicating the potential for developing new therapeutic agents (Pejchal, Pejchalová, & Růžičková, 2015).
- Another research effort synthesized and structurally characterized isostructural thiazoles with potential applications in material science and as pharmacophores (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Photophysical and Chemosensor Applications
- A study on pyrazoline derivatives highlighted their use as fluorescent chemosensors for metal ion detection, showcasing the chemical structure's utility in environmental monitoring and biochemical assays (Khan, 2020).
QSAR-analysis for Antioxidant Activity
- Research on derivatives of a similar chemical structure conducted QSAR-analysis to predict antioxidant activity, demonstrating the compound's potential in developing new antioxidants (Drapak et al., 2019).
Antitumor Activity
- A microwave-assisted synthesis study identified thiazole derivatives as potential anti-breast cancer agents, underscoring the relevance of such compounds in cancer research (Mahmoud et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7-11(8(2)15)16-12(14-7)9-4-3-5-10(13)6-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPMIRIGJCXVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one |
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